molecular formula C14H23N3O2 B7043288 N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide

Cat. No.: B7043288
M. Wt: 265.35 g/mol
InChI Key: HSAJFMLEIRDXRP-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide is a compound that features an imidazole ring, a cyclohexane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide typically involves the formation of the imidazole ring followed by the attachment of the cyclohexane and carboxamide groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide is unique due to its combination of an imidazole ring with a cyclohexane and carboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-methoxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-3-17-10-9-15-12(17)11-16-13(18)14(19-2)7-5-4-6-8-14/h9-10H,3-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAJFMLEIRDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)C2(CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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